Product packaging for L-Ornithine-d6 Hydrochloride(Cat. No.:CAS No. 347841-40-1)

L-Ornithine-d6 Hydrochloride

Cat. No.: B588754
CAS No.: 347841-40-1
M. Wt: 174.658
InChI Key: GGTYBZJRPHEQDG-IYAGNYDCSA-N
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Description

Significance of Stable Isotope Labeling in Metabolic Pathway Elucidation

Stable isotope labeling is a powerful technique used to investigate the intricate network of biochemical reactions that constitute metabolic pathways. mdpi.com By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), researchers can create a "tagged" version of a compound. mdpi.comnih.gov These labeled molecules are chemically and functionally almost identical to their natural counterparts and are metabolized in the same way. embopress.orgphysoc.org This allows scientists to introduce the labeled compound into a biological system, such as a cell culture or a living organism, and track its transformation and incorporation into various downstream metabolites. silantes.comnih.gov

The primary advantage of this method is its ability to provide dynamic information about metabolic fluxes—the rates of turnover in a metabolic pool—which cannot be obtained from simply measuring the static concentrations of metabolites. physoc.org This approach offers unparalleled insights into the origin of metabolites and their relative rates of production. nih.gov By using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish between the labeled and unlabeled forms of molecules, and their various isotopologues (molecules that differ only in their isotopic composition). nih.govbioscientifica.com This allows for the precise quantification of the extent of isotope labeling in a multitude of metabolites simultaneously, offering a global view of the cellular fate of a precursor metabolite. acs.org

This methodology has been instrumental in:

Identifying novel metabolic pathways: By tracing the flow of labeled atoms, researchers can uncover previously unknown biochemical routes. tandfonline.com

Quantifying metabolic fluxes: It allows for the measurement of the rate at which molecules are processed through a particular pathway, providing a dynamic understanding of metabolic regulation. silantes.com

Understanding the impact of disease or genetic alterations: Stable isotope tracing is a powerful tool to understand how conditions like cancer or genetic mutations affect metabolism. mdpi.comnih.gov

Elucidating the mechanisms of drug action: Researchers can study how pharmaceuticals influence specific metabolic pathways.

The use of stable isotopes is considered safe, allowing for repeated studies and applications in human subjects, including vulnerable populations like children and pregnant women. bioscientifica.com This has made stable isotope-assisted metabolomics a cornerstone of modern systems biology, bridging the gap between genetic information and functional metabolic output. nih.gov

Role of L-Ornithine-d6 Hydrochloride as a Tracer in Biological Systems

This compound is a deuterated form of the non-proteinogenic amino acid L-Ornithine. medchemexpress.comscbt.com In this compound, six of the hydrogen atoms have been replaced with deuterium (²H or D). eurisotop.com As a stable isotope-labeled compound, it serves as a valuable tracer for quantitative analysis in pharmacokinetic and metabolic studies. lumiprobe.com

L-Ornithine plays a central role in several crucial metabolic processes, most notably the urea (B33335) cycle. medchemexpress.comcreative-proteomics.com The urea cycle is the primary pathway for the disposal of excess nitrogen, converting toxic ammonia (B1221849) into the less toxic urea for excretion. creative-proteomics.commedchemexpress.eu Within this cycle, L-Ornithine acts as an intermediate, and its continuous regeneration is vital for the cycle's efficiency in preventing nitrogen overload. creative-proteomics.com

By introducing this compound into a biological system, researchers can accurately trace the fate of the ornithine molecule through these pathways. The deuterium label allows for its distinction from the endogenous, unlabeled L-Ornithine pool. medchemexpress.com This is particularly useful for:

Studying the Urea Cycle: Researchers can investigate the kinetics and regulation of the urea cycle in both healthy and diseased states, such as liver disease, where ammonia detoxification is impaired. creative-proteomics.com

Investigating Polyamide Synthesis: L-Ornithine is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. nih.govub.edu Tracing with L-Ornithine-d6 can elucidate the dynamics of this pathway.

Probing Arginine and Citrulline Metabolism: The metabolism of L-Ornithine is intricately linked with that of L-Arginine and L-Citrulline. ub.edu Using labeled ornithine helps to understand the interconversion and flux between these amino acids.

The hydrochloride salt form of L-Ornithine-d6 enhances its stability and solubility for research applications. medchemexpress.com The use of deuterium as the stable isotope is a common practice in metabolic research, and modern analytical techniques can readily detect and quantify its presence in various metabolites. ckisotopes.com

Historical Context of Isotopic Tracers in Biochemistry and Systems Biology Research

The concept of using isotopes as tracers in scientific research dates back to the early 20th century. nih.gov One of the pioneers in this field was Georg de Hevesy, who, in 1923, used a lead isotope to study its absorption by plants. cloudfront.netjournals.co.za His work laid the foundation for the tracer principle and earned him the Nobel Prize in Chemistry in 1943. nih.gov

The discovery of deuterium by Harold Urey in 1931 and the subsequent production of "heavy water" were pivotal moments that provided the first stable isotopes for tracer studies in biological systems. physoc.orgcloudfront.net Throughout the 1930s, researchers like Rudolph Schoenheimer and David Rittenberg began using stable isotopes, such as deuterium and nitrogen-15, to study the dynamic state of body constituents, famously demonstrating that body fats and proteins are in a constant state of flux. physoc.org These early studies revolutionized the understanding of metabolism from a static to a highly dynamic process.

The discovery of artificial radioactivity in 1934 and the subsequent availability of radioisotopes like phosphorus-32 (B80044) and later carbon-14 (B1195169) further expanded the toolkit for biochemists. nih.govtandfonline.com For a period, radioisotopes became more widely used due to the relative ease and high sensitivity of their detection. nih.gov

However, the advantages of stable isotopes, particularly their safety and the ability to be used in human studies without radiation exposure, led to a resurgence of interest and development in stable isotope tracing methodologies. bioscientifica.comnih.gov The advent of and continuous improvements in mass spectrometry and nuclear magnetic resonance spectroscopy have been critical drivers of this progress, allowing for the precise and simultaneous measurement of multiple isotopes in complex biological samples. nih.govnih.gov

This has led to the development of sophisticated approaches like Stable Isotope Resolved Metabolomics (SIRM) and fluxomics, which are central to the field of systems biology. nih.gov These methods enable a comprehensive, network-wide investigation of metabolic pathways, moving beyond the study of individual reactions to understanding the integrated behavior of the entire metabolic system. acs.orgtandfonline.com The use of tracers like this compound is a direct continuation of this long and fruitful history of using isotopes to illuminate the fundamental processes of life.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2O2 B588754 L-Ornithine-d6 Hydrochloride CAS No. 347841-40-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,5-diamino-3,3,4,4,5,5-hexadeuteriopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYBZJRPHEQDG-IYAGNYDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745998
Record name L-(3,3,4,4,5,5-~2~H_6_)Ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347841-40-1
Record name L-(3,3,4,4,5,5-~2~H_6_)Ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347841-40-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Applications in Metabolic Flux Analysis and Pathway Elucidation

Investigation of Urea (B33335) Cycle Dynamics Utilizing L-Ornithine-d6 Hydrochloride

The urea cycle, also known as the ornithine cycle, is a central pathway for the detoxification of ammonia (B1221849), converting it into urea for excretion. nbinno.comwikipedia.org L-ornithine is a key intermediate in this cycle. nbinno.comnih.gov By introducing this compound as a tracer, researchers can monitor the functional performance of the urea cycle and investigate its regulation. metsol.com

Ammonia is a toxic byproduct of amino acid catabolism that must be efficiently cleared from the body, primarily through its conversion to urea. nbinno.commetsol.com The use of stable isotopes like those in this compound enables the precise tracking of nitrogen atoms as they are incorporated into urea. nih.gov This methodology allows for the quantitative measurement of ureagenesis, providing a direct assessment of the body's capacity to handle ammonia loads. nih.govmetsol.com Studies have shown that supplementation with L-ornithine hydrochloride can enhance the ability to buffer ammonia during and after physical exercise, highlighting its role in ammonia metabolism. nih.gov Isotopic studies are particularly useful for evaluating nitrogen disposal in the context of inherited urea cycle disorders and for assessing the effectiveness of therapies aimed at augmenting urea production. nih.gov

Within the urea cycle and related pathways, ornithine is metabolically linked to both L-citrulline and L-arginine. Ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline in a reaction catalyzed by ornithine transcarbamylase. wikipedia.orgfrontiersin.org Citrulline is then converted through subsequent steps into arginine, which is ultimately cleaved to produce urea and regenerate ornithine. wikipedia.org Isotopic tracer studies have been instrumental in confirming that arginine and ornithine are the primary precursors for citrulline synthesis. nih.gov By using labeled ornithine, researchers can follow the deuterium (B1214612) atoms as they are incorporated into citrulline and subsequently into arginine, allowing for the quantification of conversion rates between these amino acids. nih.gov This provides critical information on the flux and regulation of this pathway, which is vital for both nitrogen disposal and the synthesis of nitric oxide from arginine.

Research on Polyamine Biosynthesis and Catabolism with Deuterated Ornithine

Polyamines are small, positively charged molecules essential for cell growth, proliferation, and differentiation. nih.govnih.gov L-ornithine is the direct precursor for the synthesis of polyamines. usda.gov The use of deuterated ornithine allows for the detailed investigation of the rates of polyamine synthesis and turnover.

The first and rate-limiting step in polyamine biosynthesis is the conversion of ornithine to putrescine, catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.netfrontiersin.org Putrescine is subsequently converted to spermidine (B129725) and then to spermine (B22157). researchgate.netresearchgate.net By supplying cells or organisms with this compound, scientists can trace the metabolic fate of the deuterated ornithine. The incorporation of the deuterium label into putrescine, spermidine, and spermine can be monitored over time using mass spectrometry. This technique reveals the rate of flux through the pathway and how different cellular conditions or interventions affect the synthesis of each specific polyamine. nih.gov

MetaboliteExpected Mass Shift (Da)Pathway Step
Putrescine+6Ornithine → Putrescine
Spermidine+6Putrescine → Spermidine
Spermine+6Spermidine → Spermine

Ornithine decarboxylase (ODC) is a highly regulated enzyme, and its activity is a key determinant of polyamine levels. frontiersin.org Stable isotope tracing with this compound provides a dynamic way to assess ODC activity in vivo. By measuring the rate at which labeled putrescine is formed from the deuterated ornithine precursor, researchers can quantify the enzymatic flux. nih.gov This method is more informative than static measurements of enzyme levels, as it reflects the true metabolic activity within a cellular context. nih.gov Furthermore, by tracking the decay of the labeled polyamine pools over time, the turnover rates (a combination of degradation and export) of putrescine, spermidine, and spermine can be determined, revealing how their homeostasis is maintained. nih.gov Studies have shown that the half-life of putrescine can be rapid, indicating a dynamic and tightly controlled metabolic system. nih.govresearchgate.net

ParameterMethod of MeasurementSignificance
ODC ActivityRate of labeled putrescine formation from L-Ornithine-d6Quantifies the flux through the rate-limiting step of polyamine synthesis.
Polyamine TurnoverRate of decay of labeled putrescine, spermidine, and spermine poolsIndicates the speed of polyamine degradation and export, reflecting homeostatic control.

Studies on Amino Acid and Lipid Metabolism Modulation

Ornithine metabolism is situated at a critical junction, connecting it not only to the urea cycle and polyamines but also to the metabolism of other amino acids and lipids. usda.govnih.gov Research suggests that L-ornithine supplementation can influence both amino acid and lipid metabolism, potentially by increasing the efficiency of energy consumption and promoting the excretion of ammonia. nih.gov Studies have shown that L-ornithine can promote lipid metabolism, which may contribute to its observed antifatigue effects. nih.govresearchgate.net The use of this compound in metabolomic studies can help elucidate the specific mechanisms by which ornithine modulates these interconnected pathways. By tracing the distribution of the deuterium label throughout the metabolome, researchers can identify previously unknown connections and quantify how flux is redirected between amino acid synthesis, nitrogen disposal, and lipid utilization in response to changing ornithine availability.

Exploration of Specific Metabolic Pathways in Disease Models

The application of this compound and other isotopically labeled ornithine analogs has been particularly insightful in the study of diseases characterized by metabolic dysregulation, such as cancer and inherited metabolic disorders.

While direct studies utilizing this compound in cancer metabolism are not extensively documented in publicly available research, the foundational role of ornithine in cancer cell proliferation makes it a critical focal point for stable isotope tracing studies. Ornithine is a central node in metabolic pathways essential for tumor growth, most notably the synthesis of polyamines. nih.gov

Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules that are indispensable for cell growth, proliferation, and differentiation. nih.gov Many cancers exhibit an upregulated polyamine synthesis pathway to sustain their rapid proliferation. mdpi.com The rate-limiting enzyme in this pathway, ornithine decarboxylase (ODC), converts ornithine to putrescine. researchgate.net Consequently, tracing the flux of ornithine into the polyamine pathway is crucial for understanding the metabolic reprogramming that supports tumorigenesis.

Stable isotope tracing studies using other labeled precursors of ornithine have provided significant insights. For instance, research on pancreatic ductal adenocarcinoma (PDA) has utilized 15N-labeled glutamine and arginine to trace their contributions to the synthesis of ornithine and subsequent polyamines. nih.gov These studies have revealed that in the arginine-depleted tumor microenvironment of PDA, cancer cells become dependent on the de novo synthesis of ornithine from glutamine to fuel the polyamine pathway, a process required for tumor growth. nih.gov

The hypothetical use of this compound in such a context would allow for a more direct measurement of the flux through ODC and subsequent enzymes in the polyamine synthesis pathway. By introducing L-Ornithine-d6 into cancer cell cultures or in vivo models, researchers could quantify the rate of its conversion to deuterated putrescine, spermidine, and spermine. This would provide a direct readout of the activity of this critical pathway in cancer cells and could be used to assess the efficacy of novel therapeutic agents that target polyamine metabolism.

Metabolic PathwayKey EnzymeRole in CancerTracer Application Example
Polyamine SynthesisOrnithine Decarboxylase (ODC)Essential for cancer cell proliferation and tumor growth.Tracing 15N from glutamine and arginine to ornithine and polyamines in pancreatic cancer. nih.gov

The utility of deuterated ornithine as a tracer has been demonstrated in the clinical investigation of inherited metabolic disorders. A notable example is its application in studying a patient with hyperornithinemia, hyperammonemia, and homocitrullinuria (HHH) syndrome. nih.gov This rare autosomal recessive disorder is caused by a defect in the mitochondrial ornithine transporter, which impairs the transport of ornithine from the cytoplasm into the mitochondrial matrix. filiere-g2m.fr This transport step is crucial for the function of the urea cycle, the primary pathway for the detoxification of ammonia in the body. nih.gov

In a case report, in vivo deuterium labeling of ornithine was employed to investigate the metabolic consequences of HHH syndrome. nih.gov By administering a deuterated ornithine tracer to the patient, researchers were able to monitor its metabolic fate and gain insights into the disrupted ornithine metabolism. While the specific details of the metabolic flux are not extensively described in the available abstract, the study highlights the principle of using deuterated ornithine to probe pathway dynamics in a clinical research setting.

The urea cycle is a critical metabolic pathway that converts toxic ammonia into urea for excretion. nih.gov Ornithine is a key intermediate in this cycle, acting as a carrier of carbamoyl phosphate into the cycle and being regenerated at the end. nih.gov In disorders of the urea cycle, such as HHH syndrome or ornithine transcarbamylase deficiency, the flux through this pathway is impaired, leading to the accumulation of ammonia in the blood (hyperammonemia), which is neurotoxic. filiere-g2m.frnih.gov

The use of this compound in the study of such disorders would enable a quantitative assessment of the residual urea cycle flux. By measuring the rate of incorporation of the deuterium label from ornithine into downstream urea cycle intermediates and ultimately into urea, clinicians and researchers could potentially:

Quantify the severity of the metabolic block.

Monitor the effectiveness of therapeutic interventions, such as dietary protein restriction or the administration of nitrogen-scavenging drugs.

Gain a deeper understanding of the pathophysiology of these complex disorders.

Metabolic DisorderAffected PathwayKey DefectApplication of Deuterated Ornithine Tracer
Hyperornithinemia, Hyperammonemia, and Homocitrullinuria (HHH) SyndromeUrea Cycle and Ornithine MetabolismDefective mitochondrial ornithine transporter. filiere-g2m.frIn vivo study of ornithine metabolism to understand the pathophysiology of the disease. nih.gov

Advanced Methodologies in Quantitative Metabolomics and Proteomics

Utilization as an Internal Standard in Mass Spectrometry-Based Assays

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In quantitative studies, the inclusion of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. L-Ornithine-d6 hydrochloride, with its six deuterium (B1214612) atoms, provides a distinct mass shift from its endogenous counterpart, L-ornithine, making it an ideal internal standard. vulcanchem.comsigmaaldrich.com This mass difference allows for the simultaneous detection and differentiation of the labeled and unlabeled compounds within the same analytical run, correcting for variations in sample preparation and instrument response.

Quantitative Analysis of Endogenous L-Ornithine and Related Metabolites

The accurate measurement of L-ornithine and its associated metabolites is crucial for understanding the urea (B33335) cycle, a key metabolic pathway for the disposal of excess nitrogen. medchemexpress.com this compound is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify these compounds in various biological matrices, such as plasma and dried blood spots. iu.eduresearchgate.net By adding a known amount of this compound to a sample, researchers can create a calibration curve and precisely determine the concentration of endogenous L-ornithine. This approach has been successfully applied in studies investigating metabolic disorders and in the development of diagnostic assays.

A study focused on the simultaneous quantification of L-arginine, citrulline, and ornithine in plasma utilized this compound as an internal standard. iu.edu The method demonstrated high accuracy and precision, with intra- and inter-assay accuracies for ornithine falling within the ranges of 88.8–99.4% and 94.8–96.1%, respectively. iu.edu

Table 1: Application of this compound in Quantitative Analysis
Research AreaAnalytical MethodRole of L-Ornithine-d6 HClKey Findings
Metabolite Quantification LC-MS/MSInternal StandardEnabled accurate and precise measurement of L-ornithine, L-arginine, and citrulline in plasma. iu.edu
Metabolic Disorder Screening MS/MSInternal StandardUsed in screening for inborn errors of metabolism involving the urea cycle. eurisotop.com
Bioanalytical Method Validation HPLC-MS/MSInternal StandardFacilitated the validation of a method for quantifying ornithine-lactam in human plasma. researchgate.net

Development of Targeted and Untargeted Metabolomics Workflows

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be broadly categorized into targeted and untargeted approaches. Targeted metabolomics focuses on the quantification of a predefined set of metabolites, while untargeted metabolomics aims to comprehensively measure all detectable metabolites in a sample. unipd.it

Table 2: Role of this compound in Metabolomics Workflows
Metabolomics ApproachApplication of L-Ornithine-d6 HClPurpose
Targeted Metabolomics Internal StandardAccurate quantification of L-ornithine and related metabolites. iu.edu
Untargeted Metabolomics Component of Internal Standard MixtureQuality control, assessment of analytical performance, and aid in metabolite identification. unipd.it

Stable Isotope Resolved Metabolomics (SIRM) for Comprehensive Metabolic Profiling

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that involves introducing a stable isotope-labeled substrate, or tracer, into a biological system and tracking its metabolic fate. nih.govnih.gov This approach provides detailed insights into the activity of metabolic pathways and the flux of metabolites through them.

This compound can be utilized as a tracer in SIRM studies to investigate the dynamics of the urea cycle and other metabolic pathways involving ornithine. By monitoring the incorporation of the deuterium label into downstream metabolites, researchers can elucidate the flow of nitrogen and carbon through these pathways under various physiological and pathological conditions. This information is invaluable for understanding metabolic reprogramming in diseases such as cancer. nih.govnih.gov

Application in Protein Turnover Rate Studies and Proteomic Investigations

The study of protein turnover, the balance between protein synthesis and degradation, is fundamental to understanding cellular homeostasis. Stable isotope-labeled amino acids, including deuterated forms of L-ornithine, are employed to measure the rates of protein synthesis. eurisotop.com By administering this compound and subsequently measuring its incorporation into newly synthesized proteins using mass spectrometry, researchers can quantify the rate of protein turnover in specific tissues or cell types. eurisotop.comsmolecule.com

In the broader field of proteomics, which involves the large-scale study of proteins, this compound can be used in conjunction with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for relative and absolute protein quantification. While not a direct component of the SILAC media itself, its use as an internal standard in downstream processing and analysis of SILAC experiments contributes to the accuracy of protein quantification.

Table 3: Use of this compound in Protein and Proteomic Studies
Research AreaTechniqueRole of L-Ornithine-d6 HCl
Protein Turnover Isotope Tracer StudiesMeasures rates of protein synthesis. eurisotop.com
Quantitative Proteomics Internal Standard in MS AnalysisEnsures accurate quantification of proteins in SILAC and other quantitative proteomics workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Biomolecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. lgcstandards.com Stable isotope labeling is a cornerstone of modern biomolecular NMR, particularly for the study of large proteins and nucleic acids. eurisotop.com

This compound, along with other isotopically labeled amino acids, can be incorporated into proteins during their expression. isotope.comisotope.comisotope.com The presence of deuterium in place of hydrogen can simplify complex proton NMR spectra and reduce signal overlap, facilitating spectral assignment and structural analysis. eurisotop.com

Isotope-Edited and Isotope-Filtered NMR Experiments

Isotope-edited and isotope-filtered NMR experiments are advanced techniques that leverage isotopic labeling to selectively observe specific parts of a molecule or molecular complex. researchgate.net In an isotope-filtered experiment, the NMR pulse sequence is designed to suppress signals from protons attached to a specific isotope, such as deuterium. This allows for the selective observation of signals from the unlabeled component of a complex, for instance, a small molecule ligand bound to a deuterated protein.

Conversely, an isotope-edited experiment selectively detects signals from protons attached to a specific isotope. By incorporating this compound into a protein, researchers can use these specialized NMR techniques to probe the local environment and dynamics of the ornithine residues within the protein structure, providing valuable insights into protein function and interactions. researchgate.net

Analytical Techniques and Data Processing in L Ornithine D6 Hydrochloride Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of L-Ornithine-d6 Hydrochloride. universiteitleiden.nliu.edu Its high sensitivity and selectivity allow for the precise detection and quantification of this labeled compound, even at low concentrations within intricate biological matrices. waters.com The development of robust LC-MS/MS methods is a multi-step process that involves careful optimization of sample handling, chromatographic separation, and mass spectrometric detection. iu.edu

The initial and critical step in the analysis of this compound from biological samples is the extraction of the analyte from the matrix. The goal is to maximize the recovery of the labeled metabolite while minimizing the co-extraction of interfering substances. chalmers.semdpi.com

Commonly employed techniques for sample preparation include:

Protein Precipitation: This method is often used for plasma or serum samples to remove high-molecular-weight proteins that can interfere with the analysis. nih.gov A simple and effective approach involves the addition of a precipitating agent like sulfosalicylic acid, followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte. thermofisher.com

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their differential solubilities in two immiscible liquid phases. For polar metabolites like amino acids, a common LLE system involves a mixture of a polar solvent (like methanol) and a non-polar solvent (like chloroform (B151607) or methyl-tert-butyl ether (MTBE)). mdpi.commdpi.com Studies have shown that MTBE can offer high recovery rates for deuterated ornithine. mdpi.com

Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up by utilizing a solid adsorbent to retain the analyte of interest while other matrix components are washed away. rsc.org Mixed-mode cation exchange SPE columns have been successfully used for the extraction of ornithine and its lactam from plasma. researchgate.net

The choice of extraction method and solvent system is crucial and often requires optimization to achieve the best results for a specific biological matrix. For instance, a study comparing different extraction solvents for human mesenchymal stem cells found that a combination of methanol (B129727) and chloroform, as well as 80% ethanol, showed high extraction efficiency for a broad range of metabolites. mdpi.com

A key consideration during sample preparation, particularly for amino acids, is the potential for racemization during acid hydrolysis. To circumvent this, hydrolysis in deuterated acids (e.g., DCl) is employed. This technique labels any amino acid that racemizes with deuterium (B1214612) at the alpha-carbon, allowing for its differentiation from the non-racemized form by mass spectrometry. nih.govmdpi.com

Matrix effects are a significant challenge in LC-MS/MS analysis, arising from co-eluting compounds from the biological matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. waters.comwaters.com Stable isotope-labeled internal standards, such as this compound, are widely used to compensate for these effects. waters.comlongdom.org Since the labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences similar matrix effects, allowing for accurate relative quantification. waters.com

However, complete co-elution of the deuterated standard with the native analyte is crucial for effective compensation. waters.com In some cases, particularly with deuterium labeling, a slight chromatographic shift can occur, a phenomenon known as the "isotope effect," which can diminish the internal standard's ability to correct for matrix effects. nih.gov

Post-column infusion is a valuable technique used during method development to identify regions in the chromatogram where matrix effects are most pronounced. This involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column and before the mass spectrometer. A stable signal is observed when a blank matrix is injected. Any deviation from this stable signal upon injection of an extracted matrix sample indicates the presence of ion suppression or enhancement at that retention time. This information allows for the optimization of the chromatographic method to separate the analyte from these interfering regions.

Effective chromatographic separation is essential for resolving this compound from other isomers and matrix components. medicalbiophysics.bgiiste.org Several chromatographic techniques are employed for the separation of amino acids and their deuterated analogs.

Reversed-Phase (RP) HPLC: While not always ideal for highly polar compounds like amino acids, RP-HPLC can be used, often with derivatization to increase the hydrophobicity of the analytes. researchgate.net

Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds like amino acids. nih.govresearchgate.net It provides better retention and peak shapes for underivatized amino acids compared to RP-HPLC. nih.gov

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is effective for separating amino acids. medicalbiophysics.bgiiste.org

For detection, tandem mass spectrometry (MS/MS) is the method of choice due to its high selectivity and sensitivity. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of L-Ornithine-d6 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition allows for accurate quantification even in the presence of complex biological matrices. nih.govresearchgate.net

Advanced Mass Spectrometry Platforms for Isotope Ratio Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for precisely measuring the relative abundance of isotopes. thermofisher.comiaea.org When coupled with a liquid chromatograph (LC-IRMS), it allows for the determination of isotope ratios in individual compounds separated from a complex mixture. nih.gov This is particularly valuable in metabolic studies using stable isotope tracers like this compound.

In a typical LC-IRMS setup for carbon isotope analysis, the eluent from the LC column is passed through an interface where the organic compounds are quantitatively converted to CO2 gas. nih.gov This CO2 is then introduced into the mass spectrometer for the precise measurement of the ¹³C/¹²C ratio. nih.gov Similar principles apply to the analysis of other isotopes.

The high precision of IRMS allows for the detection of small changes in isotope enrichment, providing detailed insights into metabolic fluxes and pathway activities. fmach.it This technique has been successfully applied to the analysis of amino acids, carbohydrates, and other metabolites. nih.gov

Bioinformatic and Statistical Approaches for Metabolic Network Reconstruction

The large and complex datasets generated from stable isotope-labeling experiments necessitate the use of advanced bioinformatic and statistical tools for data analysis and interpretation. nih.gov These computational approaches are essential for reconstructing metabolic networks and understanding the flow of metabolites through various pathways. researchgate.netfrontiersin.org

The use of stable isotope tracers like this compound in metabolomics studies provides valuable information for:

Metabolite Identification: The known mass shift introduced by the deuterium label aids in the confident identification of ornithine and its downstream metabolites. oup.com

Pathway Elucidation: By tracing the incorporation of the deuterium label into other molecules, researchers can map out active metabolic pathways. acs.org This untargeted tracing approach can reveal novel metabolic connections. acs.org

Flux Analysis: The extent of isotope labeling in different metabolites over time can be used to quantify metabolic fluxes, providing a dynamic view of cellular metabolism. nih.gov

Several software packages have been developed to facilitate the analysis of stable isotope-labeled metabolomics data. nih.gov These tools help in processing the raw data, identifying labeled species, correcting for natural isotope abundance, and visualizing the results in the context of metabolic pathways. oup.com Statistical analysis is then used to identify significant changes in metabolic fluxes under different experimental conditions.

Research on the Biological Impact of L Ornithine and Its Derivatives

Cellular and Molecular Mechanisms of L-Ornithine Action

L-Ornithine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation, but it plays a pivotal role in several crucial cellular metabolic pathways. nih.gov Its most well-known function is as an intermediate in the urea (B33335) cycle, the primary pathway for the removal of excess nitrogen from the body. rsc.orgnih.govnih.gov The use of stable isotope-labeled ornithine, such as L-Ornithine-d6 hydrochloride, is instrumental in performing metabolic flux analysis. researchgate.net This technique allows researchers to quantitatively follow the movement of the labeled ornithine molecules through various interconnected pathways, providing a dynamic view of cellular metabolism. researchgate.netembopress.org

By introducing L-Ornithine-d6 into a biological system, scientists can use techniques like mass spectrometry to detect the labeled downstream metabolites. diva-portal.org This helps to elucidate the mechanisms of L-ornithine action, such as its role as a precursor for the synthesis of other amino acids like proline and glutamate (B1630785), and for polyamines, which are essential for cell growth and proliferation. nih.govphysiology.org

A key application of deuterated ornithine was demonstrated in a study of Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, a rare genetic disorder of the urea cycle. diva-portal.orgphysiology.org In this in vivo study, deuterium-labeled ornithine was used to trace its metabolic pathways in a patient, helping to understand the biochemical basis of the disease. diva-portal.org Such tracer studies are vital for understanding how genetic defects at a molecular level lead to systemic metabolic dysregulation.

Interplay with Mitochondrial Function and Intracellular Homeostasis

L-Ornithine metabolism is intricately linked with mitochondrial function. The urea cycle, for instance, spans both the cytoplasm and the mitochondrial matrix. nih.gov L-Ornithine is transported into the mitochondria via the ornithine carrier 1 (ORC1), where it is a substrate for ornithine transcarbamylase, a key enzyme in the urea cycle. researchgate.net Defects in this transporter lead to HHH syndrome, highlighting the importance of ornithine's mitochondrial transport for nitrogen homeostasis. physiology.org

Stable isotope tracing with compounds like this compound allows for the investigation of these mitochondrial pathways. By tracking the labeled ornithine, researchers can determine the efficiency of its transport into the mitochondria and its subsequent conversion to citrulline. portlandpress.com Studies have shown that ornithine plays a role in maintaining intracellular calcium homeostasis and can improve mitochondrial functions, in part by being a precursor for molecules that combat oxidative stress. researchgate.net L-Ornithine-L-aspartate (LOLA) has been shown to improve mitochondrial functions in models of Parkinson's disease by mechanisms related to ROS and RNS production. researchgate.net

Research using stable isotope tracers in isolated mitochondria has helped to resolve differences in mitochondrial metabolism under various conditions, such as varying ammonium (B1175870) levels, which influences glutamine- and glucose-derived anaplerosis (the replenishment of TCA cycle intermediates). biocompare.com

Enzymatic Pathways Involving Ornithine: Arginase and Ornithine Aminotransferase Activity

L-Ornithine is at the center of several key enzymatic reactions. Two of the most significant are those catalyzed by arginase and ornithine aminotransferase (OAT).

Arginase catalyzes the hydrolysis of L-arginine to produce L-ornithine and urea, the final step of the urea cycle. sigmaaldrich.com Arginase activity is a critical indicator in various physiological and pathological states. sigmaaldrich.com Assays to measure its activity are often colorimetric, detecting the production of either urea or ornithine. In a research setting, using a labeled substrate like this compound in reverse or in related pathways allows for precise quantification of metabolic flux through this enzymatic step via mass spectrometry. diva-portal.org

Ornithine Aminotransferase (OAT) is a mitochondrial matrix enzyme that catalyzes the reversible transfer of the delta-amino group from ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde and glutamate. nih.gov This places OAT at a crossroads of amino acid metabolism, linking the urea cycle with proline and glutamate synthesis. Isotopic tracer studies are invaluable for determining the direction and rate of the OAT-catalyzed reaction in vivo. For example, studies in mice have shown that arginine and ornithine are the main precursors for citrulline synthesis, underscoring the pivotal role of OAT in this pathway. The use of deuterated ornithine in NMR studies has also been employed to investigate the mechanistic properties of human OAT.

EnzymeReactionCellular LocationRole in Ornithine MetabolismRelevance of Isotope Tracing
Arginase (EC 3.5.3.1)L-Arginine → L-Ornithine + UreaCytoplasm (Arginase I), Mitochondria (Arginase II)Produces ornithine for the urea cycle and as a precursor for polyamines/proline.Quantifies the rate of ornithine production from arginine.
Ornithine Aminotransferase (OAT) (EC 2.6.1.13)L-Ornithine + α-Ketoglutarate ↔ Glutamate-γ-semialdehyde + L-GlutamateMitochondrial MatrixCatabolizes ornithine or synthesizes it from glutamate, linking urea cycle to proline/glutamate pathways.Determines the flux and directionality of ornithine conversion to glutamate and proline precursors.

Role in Cell Growth and Proliferation Studies

L-Ornithine is a direct precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). physiology.org This conversion is initiated by the enzyme ornithine decarboxylase (ODC). Polyamines are essential molecules for cell proliferation, differentiation, and apoptosis. Consequently, the metabolic flux through the polyamine synthesis pathway is often elevated in rapidly growing cells, including cancer cells. physiology.org

Stable isotope tracing with this compound is a powerful technique to measure the rate of polyamine biosynthesis. By supplying labeled ornithine to cell cultures, researchers can track the incorporation of the deuterium (B1214612) label into putrescine and subsequent polyamines over time. This provides a direct measure of metabolic flux through this proliferation-critical pathway.

For instance, studies using 15N-labeled ornithine in human lung fibroblasts demonstrated that a major fate of extracellular ornithine is its conversion to the polyamine putrescine. This highlights the importance of ornithine uptake for sustaining the polyamine pools necessary for cell function. Similar experiments using deuterated ornithine would allow for precise quantification of these metabolic rates. Such studies are critical for understanding the metabolic reprogramming that occurs in cancer and for evaluating the efficacy of drugs that target polyamine synthesis.

Representative Data from Isotope Tracing of Ornithine Metabolism in Human Lung Fibroblasts
TracerMetabolite Measured% Labeling from TracerMetabolic Implication
15N2-OrnithinePutrescine~75%Demonstrates significant flux from extracellular ornithine to polyamine synthesis.
15N2-OrnithineProline~5%Indicates a minor but present flux from ornithine to proline synthesis in these cells.
4,4,5,5-D4-CitrullineArginine~100%Shows effective conversion of citrulline to arginine, a related pathway.
Note: This table is representative of data from stable isotope tracing experiments as described in the cited literature. It illustrates the type of quantitative findings generated by using labeled precursors to measure metabolic flux.

Synthesis and Characterization for High Purity Research Applications

Chemical Synthesis Routes for Deuterium-Labeled L-Ornithine Hydrochloride

The synthesis of L-Ornithine-d6 Hydrochloride, specifically the common isotopologue L-Ornithine-3,3,4,4,5,5-d6 Hydrochloride, is achieved through chemical modification processes that introduce deuterium (B1214612) atoms at specific positions on the carbon backbone. evitachem.com While multiple strategies exist for deuterium labeling of amino acids, the targeted labeling of the C3, C4, and C5 positions of ornithine requires a multi-step chemical synthesis rather than simple hydrogen-deuterium exchange reactions in deuterated solvents, which typically affect exchangeable protons like those on amino or carboxyl groups. wikipedia.org

General synthetic approaches for deuterated amino acids can involve:

Total Synthesis: Building the molecule from smaller, isotopically enriched precursors. chempep.com

Semi-synthesis: Modifying natural amino acids. For L-Ornithine-d6, this could involve starting with a precursor that can be catalytically reduced using deuterium gas (D₂) or a deuterium source like sodium borodeuteride (NaBD₄) to introduce the deuterium atoms.

Exchange Reactions: While less common for creating C-D bonds in a specific pattern, certain catalytic methods can facilitate hydrogen isotope exchange (HIE) on C-H bonds under specific conditions. acs.orgresearchgate.net

A plausible synthetic pathway for this compound starts from a suitable protected precursor of L-glutamic acid, which is then subjected to a series of reactions to build the ornithine backbone. Deuterium is introduced at a key step, for instance, by the reduction of a derivative containing double or triple bonds in the side chain using deuterium gas over a catalyst. The final steps would involve deprotection and conversion to the hydrochloride salt.

Biocatalytic methods, using enzymes like L-ornithine-δ-aminotransferase (OAT) or others, have also been explored for the stereoselective deuteration of amino acids, often at the α-carbon. nih.govescholarship.org However, for the specific 3,3,4,4,5,5-d6 labeling pattern, chemical synthesis remains the more direct and controlled approach. The synthesis of the non-labeled L-Ornithine Hydrochloride itself often starts from L-Arginine, which is hydrolyzed to remove the guanidino group. google.com

Strategies for Achieving High Isotopic and Chemical Purity for Tracer Studies

For this compound to function as a reliable tracer or internal standard, both high chemical and isotopic purity are paramount. nih.gov The goal is to produce a compound that is chemically free from starting materials, by-products, or other contaminants, and isotopically enriched to a high degree with the d6 species, minimizing the presence of d0 to d5 isotopologues.

Key Purification Strategies:

StrategyDescriptionPurpose
Chromatography Techniques such as ion-exchange chromatography, preparative High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are used to separate the target compound from chemical impurities based on differences in charge, polarity, or size. nih.govlgcstandards.comAchieves high chemical purity by removing reaction by-products and unreacted starting materials.
Recrystallization A fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities behind in the solution. For L-Ornithine HCl, an ethanol/water mixture is often effective. google.comPrimarily enhances chemical purity .
Control of Isotopic Source Using highly enriched deuterium sources (e.g., D₂ gas, D₂O) during the synthesis is the first step in ensuring high isotopic purity in the final product. frontiersin.orgMaximizes the incorporation of deuterium, leading to high isotopic purity .
Removal of Catalysts If metal catalysts (e.g., Ruthenium, Palladium) are used in HIE or reduction steps, they must be completely removed from the final product to avoid interference and potential toxicity in biological assays. researchgate.netEnsures high chemical purity .

The effectiveness of these strategies is confirmed by rigorous analytical testing. For instance, commercial suppliers of high-purity this compound for research applications often guarantee chemical purity of over 98% and isotopic enrichment of 98% or higher for the d6 species. lgcstandards.comisotope.com This ensures accuracy and reliability in isotope-dilution mass spectrometry experiments. nih.gov

Analytical Characterization Techniques for this compound

A comprehensive suite of analytical techniques is employed to confirm the identity, structure, and purity of this compound. clearsynth.com These methods verify that the deuterium atoms are in the correct positions and that the chemical and isotopic purity meet the stringent requirements for research applications.

Primary Analytical Methods:

TechniquePurpose and Findings
Mass Spectrometry (MS) Confirms Molecular Weight and Isotopic Purity. MS analysis shows a mass shift corresponding to the incorporation of six deuterium atoms compared to the unlabeled compound. wikipedia.orgvulcanchem.com It is also the primary method to determine isotopic distribution by measuring the relative intensities of the signals for d0, d1, d2, d3, d4, d5, and d6 species. A certificate of analysis for a typical batch might show the d6 species at >97%, with minor contributions from d5 and d2, and negligible amounts of others. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms Structure and Deuterium Location. ¹H NMR is particularly powerful. In the spectrum of this compound (in a solvent like D₂O), the signals corresponding to the protons at the C3, C4, and C5 positions of the carbon chain are expected to be absent or significantly diminished, confirming successful deuteration at these sites. lgcstandards.comresearchgate.net The remaining signals (e.g., for the α-proton) confirm the integrity of the rest of the molecule.
Thin-Layer Chromatography (TLC) Assesses Chemical Purity. A simple and rapid method to check for the presence of impurities. A single spot with a specific retention factor (Rf) value under defined conditions (e.g., C18 plate with an acetonitrile/methanol (B129727)/water/acetic acid mobile phase) indicates high chemical purity. lgcstandards.com
Specific Rotation ([α]D) Confirms Stereochemical Integrity. This measurement verifies that the stereochemistry of the chiral center (α-carbon) has been retained during the synthesis and that the product is the correct L-enantiomer. A typical value is +24.0° (c=0.22 in 6N Hydrochloric Acid). lgcstandards.com

The combination of these techniques provides a complete profile of the this compound compound, ensuring its suitability for high-precision analytical and metabolic studies.

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches for Holistic Biological Understanding

The future of biological research lies in the integration of multiple 'omics' disciplines to create a comprehensive picture of cellular function. L-Ornithine-d6 Hydrochloride is set to play a pivotal role in these integrative studies, primarily within the field of metabolomics, which can then be layered with genomic, transcriptomic, and proteomic data.

By using this compound as a stable isotope tracer, researchers can precisely track its conversion through various metabolic pathways, such as the urea (B33335) cycle and polyamine biosynthesis. clearsynth.comcreative-proteomics.com This stable isotope labeling allows for the accurate measurement of metabolic flux, providing dynamic functional information that is often missing from static omics datasets.

Recent multi-omics studies on the unlabeled parent compound, L-ornithine, highlight the potential of this integrated approach. For instance, a study on Crohn's disease combined fecal metagenome, metabolome, and host transcriptome data to reveal that gut microbe-derived L-ornithine could enhance the efficacy of ustekinumab therapy by modulating host immune signaling pathways. nih.gov Similarly, an integrated analysis of metabolomics and transcriptomics in bovine oocyte maturation showed significant changes in the levels of metabolites associated with the urea cycle, including L-ornithine, which correlated with alterations in gene expression. mdpi.com

Future research will leverage this compound to add a quantitative, dynamic layer to such studies. By tracing the flow of the isotope label, scientists can build more sophisticated models that connect genetic variations (genomics) and gene expression patterns (transcriptomics) with protein levels (proteomics) and the resulting metabolic activity (metabolomics). This allows for a more robust understanding of complex disease states like non-alcoholic fatty liver disease (NAFLD), where L-ornithine biosynthesis has been identified as a significantly altered pathway. frontiersin.org

Table 1: Examples of L-Ornithine in Multi-Omics Research

Research Area Omics Integration Key Findings Related to L-Ornithine Reference
Crohn's Disease Metagenomics, Metabolomics, Transcriptomics Gut microbial L-ornithine biosynthesis was linked to higher L-ornithine levels, which enhanced treatment sensitivity by disrupting host IL-23 receptor signaling. nih.gov
Bovine Oocyte Maturation Metabolomics, Transcriptomics Levels of L-ornithine and related urea cycle metabolites decreased during maturation, correlating with reduced mRNA levels of key metabolic enzymes. mdpi.com
Non-alcoholic Fatty Liver Disease (NAFLD) Microbiome, Metabolome, Transcriptome L-ornithine biosynthesis pathway was found to be significantly highly expressed in the NAFLD group. frontiersin.org

| Methylmalonic Aciduria (MMA) | Genomics, Transcriptomics, Proteomics, Metabolomics | Ornithine was identified as a key metabolite in the glutathione (B108866) metabolism pathway, which is relevant to the pathogenesis of MMA. | nih.gov |

Development of Novel this compound-Based Probes for In Vivo Studies

A significant future direction is the development of novel molecular probes for in vivo imaging and diagnostics, built upon the this compound scaffold. These probes could enable real-time visualization and quantification of specific enzymatic activities or metabolic fluxes within a living organism, offering profound insights into disease processes. nih.gov

One promising avenue is the design of probes targeting arginase, the enzyme that converts L-arginine to L-ornithine and urea. mdpi.com Upregulated arginase activity is implicated in numerous pathologies, including cancer and cardiovascular diseases. mdpi.com A probe could be designed where this compound is part of a larger molecule that includes a reporter element (e.g., a fluorophore or a positron-emitting radionuclide for PET imaging). The enzymatic activity of arginase or subsequent enzymes in the ornithine pathway could trigger a change in the probe's signal, allowing for specific imaging of metabolic dysfunction.

The development of such probes faces challenges, including the need for efficient delivery to target cells in vivo and the ability to switch "on" only upon interaction with the target molecule to minimize background signals. nih.gov However, recent advances in probe design, such as genetically encoded fluorescent sensors for amino acids like arginine, demonstrate the feasibility of creating highly specific molecular tools for real-time biological monitoring. acs.org While existing arginine sensors are being refined to avoid cross-reactivity with L-ornithine, the principles could be adapted to create ornithine-specific probes. acs.org this compound would be an ideal component for calibrating and validating these probes due to its traceability in mass spectrometry.

Exploration in Emerging Fields of Systems Biology and Translational Research

Systems biology aims to understand the complex interactions within biological systems, treating them as integrated wholes rather than sums of their parts. This compound is a powerful tool for this field, enabling researchers to map and quantify the flow of metabolites through interconnected networks like the urea cycle and its links to amino acid metabolism and polyamine synthesis. creative-proteomics.commpbio.com

The insights gained from tracing ornithine metabolism can be directly applied in translational research, which seeks to bridge the gap between basic science and clinical applications. For example, understanding how L-ornithine metabolism is altered in cancer could lead to new therapeutic strategies. biocrates.com Studies have shown that ornithine decarboxylase (ODC), an enzyme that uses ornithine to produce polyamines, is often highly active in cancer cells and is a target for therapy. biocrates.com Using this compound, researchers can quantify the flux through this pathway in various cancers, potentially identifying patient populations most likely to respond to ODC inhibitors.

Furthermore, research has demonstrated the therapeutic potential of L-ornithine in various conditions. L-ornithine L-aspartate (LOLA) is used to treat hepatic encephalopathy by providing substrates to lower toxic ammonia (B1221849) levels. nih.gov More recent studies suggest LOLA may also promote angiogenesis and could be beneficial for conditions like peripheral arterial disease. mdpi.com this compound will be instrumental in the next generation of these studies, allowing for a precise determination of how the administered ornithine is utilized by different tissues, how it affects endogenous metabolic pathways, and how its efficacy can be optimized. A recent clinical trial has already shown that L-ornithine supplementation can significantly enhance the therapeutic efficacy of ustekinumab in Crohn's disease patients, underscoring the translational potential of targeting this metabolic axis. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
L-Ornithine
L-Arginine
Urea
L-Citrulline
Polyamines
Ustekinumab
L-ornithine L-aspartate (LOLA)
Glutamate (B1630785)
Carbamoyl (B1232498) phosphate (B84403)

Q & A

Q. What is the significance of deuterium labeling in L-Ornithine-d6 Hydrochloride, and how is isotopic purity validated in experimental settings?

this compound contains six deuterium atoms, enabling precise tracking of metabolic pathways (e.g., urea cycle, polyamine synthesis) via mass spectrometry or NMR. Isotopic purity (≥98 atom % D) is validated using 1H^1\text{H}-NMR in D2 _2O, where normalized intensity ratios (e.g., d6 = 97.57%) confirm minimal unlabeled contamination . Researchers should request a Certificate of Analysis (COA) from suppliers to verify purity and batch-specific data .

Q. How does the hydrochloride salt form influence solubility and experimental handling?

The hydrochloride form enhances water solubility, critical for in vitro assays and intravenous administration in metabolic studies. Researchers should prepare stock solutions in PBS or saline (pH-adjusted to ~7.4) to avoid precipitation. Storage at 4°C ensures stability, but freeze-thaw cycles should be minimized to prevent deuteration loss .

Q. What are the primary applications of this compound in metabolic flux analysis?

This compound is used to quantify ornithine turnover in pathways like arginine metabolism and the urea cycle. For example, in hepatocyte studies, deuterated ornithine enables tracing of citrulline and arginine synthesis rates via LC-MS/MS, with corrections for natural isotope abundance .

Advanced Research Questions

Q. How can researchers address discrepancies in deuterium retention data between in vitro and in vivo studies?

Discrepancies often arise from isotopic exchange with body water or enzyme-mediated side reactions. To mitigate this:

  • Use kinetic modeling to account for metabolic dilution effects.
  • Validate in vivo data with parallel in vitro assays (e.g., liver microsomes) under controlled pH and temperature .
  • Compare results with non-deuterated controls to isolate isotope-specific effects .

Q. What experimental design considerations are critical for minimizing isotopic interference in tracer studies?

  • Variable Control: Maintain consistent deuterium enrichment across biological replicates by standardizing dosing regimens (e.g., bolus vs. continuous infusion).
  • Sample Preparation: Acidify biological samples (e.g., plasma, urine) immediately post-collection to stabilize deuterated metabolites .
  • Data Normalization: Use internal standards (e.g., 13C^{13}\text{C}-labeled ornithine) to correct for matrix effects in mass spectrometry .

Q. How can researchers resolve conflicting data on the role of L-Ornithine-d6 in nitric oxide (NO) synthase activity?

Contradictory findings may stem from differential deuterium effects on enzyme kinetics. Strategies include:

  • Conducting kinetic assays with purified NO synthase to measure kcatk_{\text{cat}} and KmK_m for deuterated vs. protiated substrates.
  • Using siRNA knockdown models to isolate pathway-specific contributions .
  • Cross-validating results with 15N^{15}\text{N}-labeled ornithine to distinguish isotope-specific artifacts .

Q. What advanced analytical techniques are recommended for quantifying low-abundance deuterated metabolites?

  • High-Resolution Mass Spectrometry (HR-MS): Enables detection of low-concentration metabolites (e.g., deuterated putrescine) with ppm-level mass accuracy.
  • Two-Dimensional NMR (2D-COSY): Resolves overlapping signals in complex biological matrices .
  • Stable Isotope-Resolved Metabolomics (SIRM): Combines LC-MS and 1H^1\text{H}-NMR to map metabolic networks .

Methodological Guidelines

Q. How should researchers optimize LC-MS parameters for deuterated ornithine quantification?

  • Column: Use a C18 column (e.g., Kromasil, 150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:methanol:water:acetic acid (3:3:3:1) for baseline separation .
  • Ionization: Electrospray ionization (ESI) in positive mode with MRM transitions m/z 177.1 → 131.0 (quantifier) and 177.1 → 84.1 (qualifier) .
  • Calibration: Prepare a linear range of 1–100 µM using deuterated internal standards to correct for ion suppression .

Q. What protocols ensure reproducibility in deuterium tracing experiments?

  • Batch Validation: Pre-test each batch of this compound via COA and in-house NMR.
  • Blinding: Use blinded sample processing to avoid analyst bias.
  • Data Sharing: Adhere to FAIR principles by depositing raw MS/MS data in repositories like MetaboLights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.